1-(2-Chlorophenyl)ethanamine
Description
Chemical Identity:
1-(2-Chlorophenyl)ethanamine (IUPAC name) is a chiral primary amine with a molecular formula of C₈H₁₀ClN and a molecular weight of 155.63 g/mol . It features a chlorine substituent at the ortho-position of the benzene ring and an ethanamine side chain. The compound exists as enantiomers: the (S)- and (R)-forms, with distinct pharmacological and physicochemical properties .
Synonyms:
- (S)-1-(2-Chlorophenyl)ethanamine hydrochloride (CAS: 1398109-11-9)
- This compound HCl (CAS: 856629-37-3) .
Applications:
This compound serves as a precursor in synthesizing pharmaceuticals, agrochemicals, and chiral ligands in asymmetric catalysis .
Properties
IUPAC Name |
1-(2-chlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPLGQTZHLRZGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305986 | |
| Record name | 1-(2-chlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-67-6 | |
| Record name | 39959-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1-(2-chlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Chlorophenyl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 2-chloroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere and under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-chloroacetophenone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-chloroacetophenone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-chlorophenylethanol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: 2-Chloroacetophenone.
Reduction: 2-Chlorophenylethanol.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl Ethanamine
Positional isomers differ in the chlorine atom's location on the benzene ring, significantly altering their chemical behavior and applications.
Key Observations :
- Solubility : The para-isomer exhibits higher aqueous solubility than the ortho- and meta-isomers due to reduced steric hindrance .
- Pharmacological Activity : The ortho-isomer’s chiral forms are prioritized in enantioselective synthesis, while the para-isomer is studied for neurotransmitter modulation .
Ethylamine Derivatives
Ethylamine analogs replace the ethanamine group with ethylamine, altering hydrophobicity and reactivity.
Key Differences :
Hydrochloride Salts
Hydrochloride salts improve stability and solubility for pharmaceutical formulations.
| Compound Name | CAS RN | Molecular Formula | Solubility (Water) |
|---|---|---|---|
| (S)-1-(2-Chlorophenyl)ethanamine HCl | 1398109-11-9 | C₈H₁₁Cl₂N | High |
| 1-(4-Chlorophenyl)ethanamine HCl | 53896-10-9 | C₈H₁₁Cl₂N | Moderate |
Notes:
- The (S)-enantiomer’s hydrochloride salt is preferred in drug development due to its higher bioavailability .
Physicochemical and Pharmacological Insights
Stereochemical Impact
- (S)- vs. (R)-Enantiomers : The (S)-form of this compound shows higher affinity for serotonin receptors in preclinical studies, while the (R)-form is less active .
- Synthesis : Enantiomers are resolved via chiral chromatography or asymmetric catalysis, as described in the synthesis of similar Schiff base ligands .
Biological Activity
1-(2-Chlorophenyl)ethanamine, also known as 2-chlorophenethylamine (2-CPE), is a compound that belongs to the phenethylamine class. This class of compounds is characterized by a phenethyl group connected to an amine, and many members serve significant roles as neurotransmitters and neuromodulators in biological systems. This article explores the biological activity of this compound, focusing on its potential interactions with neurotransmitter systems, toxicity, and applications in research.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 155.62 g/mol
- Structure : Contains a chlorine atom on the phenyl ring and an ethylamine functional group.
Neurotransmitter Interaction
Research indicates that this compound shares structural similarities with known neurotransmitters such as dopamine and norepinephrine. This resemblance suggests potential interactions within the central nervous system (CNS). Specifically, it may affect neurotransmitter function and could be explored as a tool for studying neurological processes and conditions related to neurotransmitter dysregulation.
Table 1: Potential Neurotransmitter Interactions
| Compound | Similarity to Neurotransmitters | Potential Effects |
|---|---|---|
| This compound | Similar to dopamine and norepinephrine | Modulation of CNS activity |
| Amphetamines | Stimulant properties | Increased release of catecholamines |
Stimulant Properties
Preliminary studies suggest that this compound may exhibit stimulant properties akin to those of amphetamines. Its ability to influence neurotransmitter release could have implications for its use in developing novel pharmaceuticals targeting CNS disorders. However, comprehensive biological evaluations are necessary to elucidate its specific mechanisms of action.
Toxicity and Safety Considerations
While data on the specific toxicity of this compound is limited, it is important to note that phenethylamines can exhibit varying degrees of toxicity depending on their structure. The compound has been associated with potential skin irritation and severe eye damage upon contact .
Table 2: Toxicological Data
| Endpoint | Value/Observation |
|---|---|
| Skin Irritation | Causes inflammation upon contact |
| Eye Damage | Causes serious eye damage |
| Inhalation Hazard | May cause respiratory issues |
Research Applications
Due to its structural characteristics, this compound is being investigated for its potential applications in drug development and material science. Its chiral nature allows it to be used as a building block in asymmetric synthesis, which is critical for creating enantiopure compounds that are essential in pharmaceuticals.
Case Studies
While specific case studies focusing solely on this compound are scarce, related research on phenethylamines highlights their roles as modulators of neurotransmitter systems. For example, studies have shown that structurally similar compounds can significantly alter serotonin metabolism, indicating a pathway through which this compound might exert effects on mood and behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
